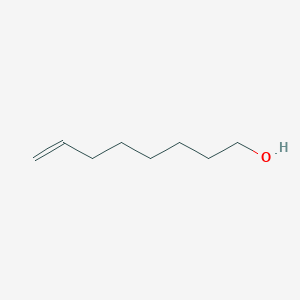

7-Octen-1-ol

Vue d'ensemble

Description

7-Octen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H16O, an average mass of 128.212 Da, and a monoisotopic mass of 128.120117 Da .

Synthesis Analysis

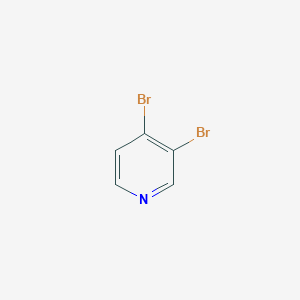

The synthesis of 7-Octen-1-ol is typically achieved through the reaction of 1-iodohexan-6-ol and vinyl magnesium bromide . The specific synthesis steps are as follows:- 1-iodohexan-6-ol is then reacted with N,N,N,N,N,N-hexamethylphosphoric triamide and triethyl phosphite in tetrahydrofuran and hexane at -40 - 20℃ for 3h in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of 7-Octen-1-ol consists of a chain of eight carbon atoms with a hydroxyl group (-OH) attached to the last carbon atom . The second carbon atom from the end of the chain forms a double bond with the third carbon atom .Physical And Chemical Properties Analysis

7-Octen-1-ol is a liquid that appears colorless to light yellow . It has a melting point of -31.5°C and a boiling point of 66°C at 7mmHg . The density of 7-Octen-1-ol is 0.85 g/cm3 . It has a vapor pressure of 1.55hPa at 25°C . It is soluble in DMSO to a concentration of 100 mg/mL .Applications De Recherche Scientifique

Biochemical Reagent

7-Octen-1-ol can be used as a biochemical reagent in various scientific research . As a biochemical reagent, it can be used in a variety of laboratory procedures and experiments, including but not limited to, organic synthesis, molecular biology, and cell biology.

Organic Compound for Life Science Research

This compound can be used as an organic compound in life science related research . In life sciences, organic compounds like 7-Octen-1-ol can be used in a wide range of applications, from studying biochemical processes to developing new pharmaceuticals.

Safety and Hazards

7-Octen-1-ol is classified as a combustible liquid . It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling 7-Octen-1-ol . It should be stored in a well-ventilated place and kept cool .

Mécanisme D'action

Target of Action

7-Octen-1-ol primarily targets olfactory receptors, particularly in insects. These receptors play a crucial role in the detection of volatile compounds, aiding in behaviors such as locating food sources and mates .

Mode of Action

7-Octen-1-ol interacts with olfactory receptors by binding to them, which triggers a signal transduction pathway. This interaction leads to the activation of neurons that send signals to the brain, resulting in the perception of the compound’s scent. In insects, this can lead to behavioral changes such as attraction or repulsion .

Biochemical Pathways

The binding of 7-Octen-1-ol to olfactory receptors activates G-protein coupled receptors (GPCRs), which then initiate a cascade of intracellular events. This includes the activation of adenylate cyclase, increasing cyclic AMP (cAMP) levels, and opening ion channels. The influx of ions generates an action potential that is transmitted to the brain .

Pharmacokinetics

Its metabolism may involve oxidation and conjugation, followed by excretion through urine .

Result of Action

At the molecular level, the action of 7-Octen-1-ol results in the activation of olfactory neurons. This leads to cellular responses such as changes in ion concentrations and neuronal firing rates. At the organismal level, it can influence behaviors like foraging and mating in insects .

Action Environment

Environmental factors such as temperature, humidity, and the presence of other volatile compounds can influence the efficacy and stability of 7-Octen-1-ol. Higher temperatures may increase its volatility, enhancing its detection by olfactory receptors. Conversely, high humidity levels might reduce its volatility, potentially decreasing its effectiveness .

Propriétés

IUPAC Name |

oct-7-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWPYISTQCNDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157194 | |

| Record name | Oct-7-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Octen-1-ol | |

CAS RN |

13175-44-5 | |

| Record name | 7-Octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13175-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-7-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013175445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

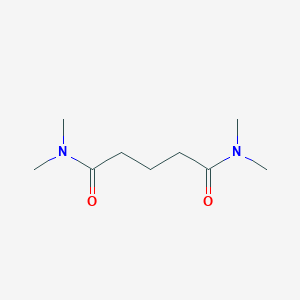

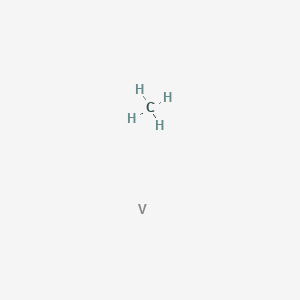

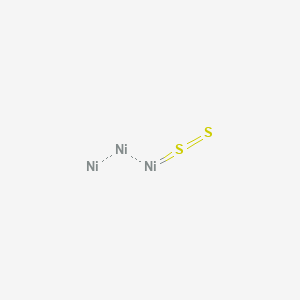

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

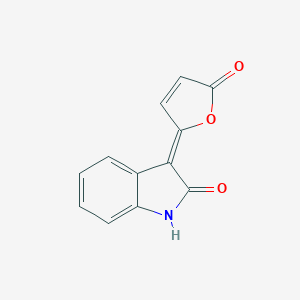

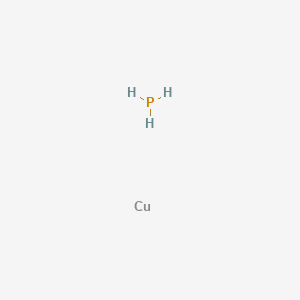

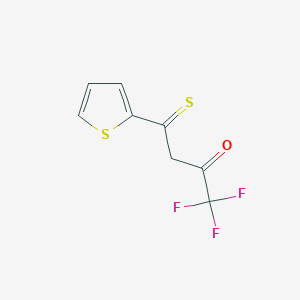

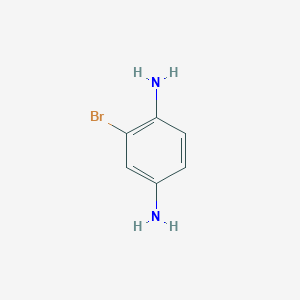

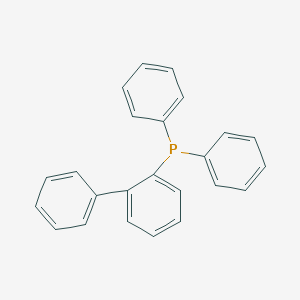

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the acetate form of 7-octen-1-ol in insect chemical communication?

A1: Research indicates that the acetate form of 7-octen-1-ol, specifically 7-octen-1-ol acetate, plays a role in insect communication, particularly as a potential pheromone component. Electrophysiological studies demonstrated that 7-octen-1-ol acetate elicited strong responses in the antennae of male moths of various species, including Manduca sexta []. This suggests its potential role in attracting these insects. While highly attractive, it wasn't as potent as some longer-chain analogs like 8-nonen-1-ol acetate in these specific species [].

Q2: How does the structure of 7-octen-1-ol relate to its activity as a potential insect pheromone component?

A2: The presence of the acetate group and the length of the carbon chain in 7-octen-1-ol acetate appear crucial for its activity. Studies exploring structure-activity relationships found that modifying the chain length or the position of the double bond significantly reduced or eliminated the attractiveness to male cabbage loopers (Trichoplusia ni) []. This suggests that insects like T. ni may possess specific receptors sensitive to the precise chemical structure of 7-octen-1-ol acetate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.